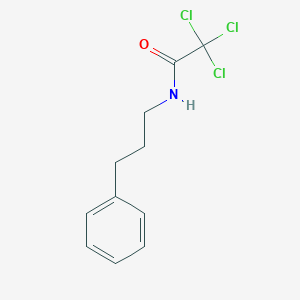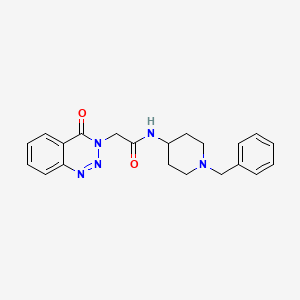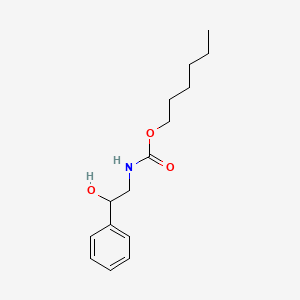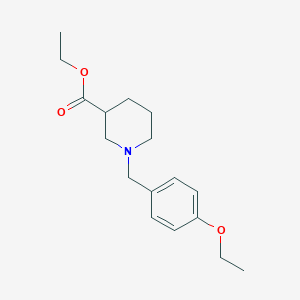
N,N-diethyl-3-(mesityloxy)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(mesityloxy)-1-propanamine, also known as MDPH, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied for its potential use in scientific research.
Mecanismo De Acción
N,N-diethyl-3-(mesityloxy)-1-propanamine works by increasing the levels of serotonin and norepinephrine in the brain. It does this by blocking the reuptake of these neurotransmitters by the presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a variety of effects on the brain, including improving mood, reducing anxiety, and increasing alertness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-3-(mesityloxy)-1-propanamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been shown to have a high affinity for the serotonin and norepinephrine transporters, which makes it a useful tool for studying these systems. However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a psychoactive substance, which means that it can have effects on behavior and cognitive function that may confound experimental results.
Direcciones Futuras
There are a number of future directions for research on N,N-diethyl-3-(mesityloxy)-1-propanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of interest is its potential use as a treatment for addiction. There is also interest in studying the long-term effects of this compound on the brain and behavior. Finally, there is interest in developing new derivatives of this compound that may have improved pharmacological properties.
Métodos De Síntesis
N,N-diethyl-3-(mesityloxy)-1-propanamine can be synthesized through a three-step process. The first step involves the reaction of mesityloxide with diethylamine to form N,N-diethyl-mesityloxide. The second step involves the reduction of N,N-diethyl-mesityloxide with lithium aluminum hydride to form N,N-diethyl-3-mesityloxy-1-propanamine. The final step involves the quaternization of N,N-diethyl-3-mesityloxy-1-propanamine with methyl iodide to form this compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(mesityloxy)-1-propanamine has been studied for its potential use as a research tool in neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin transporter and the norepinephrine transporter, which are important targets for the treatment of depression and anxiety disorders. This compound has also been shown to have a low affinity for the dopamine transporter, which makes it a potential candidate for the treatment of addiction.
Propiedades
IUPAC Name |
N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-6-17(7-2)9-8-10-18-16-14(4)11-13(3)12-15(16)5/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUFDDGHVACFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5022929.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5022939.png)

![N-(3-chloro-4-fluorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5022957.png)


![4-[4-(dibutylamino)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5022969.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide](/img/structure/B5022971.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5022972.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5022976.png)
![2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B5022991.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5023024.png)
